rel-N-((1R,2R)-2-(4-(2-Methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide
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Description
Rel-N-((1R,2R)-2-(4-(2-Methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H31N3O3S and its molecular weight is 429.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Computational Analysis
One of the applications involves crystal structure studies and computational analysis. For example, compounds structurally related to N-((1R,2R)-2-(4-(2-methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide have been synthesized and analyzed through single crystal X-ray diffraction studies and density functional theory (DFT) calculations. These studies help understand the reactive sites and the electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
Antagonist Properties and Cognitive Enhancement
Compounds similar to N-((1R,2R)-2-(4-(2-methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide have been identified as potent antagonists with cognitive enhancing properties in animal models. Studies show these compounds' selectivity for certain receptors and their potential therapeutic utility in cognitive deficit disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Carbonic Anhydrase Inhibition and Anticonvulsant Action
Another application is in the development of carbonic anhydrase inhibitors. Research shows that derivatives of benzenesulfonamides, which are structurally similar to N-((1R,2R)-2-(4-(2-methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide, exhibit potent inhibition of certain human carbonic anhydrase isoforms. Some of these compounds also display anticonvulsant activity, indicating their potential in epilepsy treatment (Mishra et al., 2017).
Design of Radiotracers
Compounds related to N-((1R,2R)-2-(4-(2-methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide are being explored in the design of radiotracers for positron emission tomography (PET). These studies involve the modification of molecular structures to improve their suitability as diagnostic tools in medical imaging, particularly in oncology (Abate et al., 2011).
Anti-Malarial Activity
Research has also been conducted on the anti-malarial activity of compounds structurally related to N-((1R,2R)-2-(4-(2-methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide. These studies focus on understanding the molecular conformation and intermolecular interactions that contribute to anti-malarial efficacy (Cunico et al., 2009).
Properties
IUPAC Name |
N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTXOMMQHRIKGL-NHCUHLMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)[C@@H]3CCCC[C@H]3NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2108567-79-7 |
Source
|
Record name | rac-N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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